2-Naphthalenecarboxylic acid, 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-, ethyl ester
CAS No.:
Cat. No.: VC18675123
Molecular Formula: C22H22O6
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22O6 |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | ethyl 4-hydroxy-7,8-dimethoxy-5-phenylmethoxynaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C22H22O6/c1-4-27-22(24)15-10-16-20(17(23)11-15)18(12-19(25-2)21(16)26-3)28-13-14-8-6-5-7-9-14/h5-12,23H,4,13H2,1-3H3 |
| Standard InChI Key | FQBYVFPAPIUZOL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C(=C1)O)C(=CC(=C2OC)OC)OCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Identity
The core structure of this compound is a naphthalene ring system substituted at the 2-position with a carboxylic acid ethyl ester group. Additional substituents include:
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4-hydroxy group: Introduces hydrogen-bonding capacity and potential sites for metabolic conjugation.
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7,8-dimethoxy groups: Enhance lipophilicity and influence electronic distribution across the aromatic system.
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5-(phenylmethoxy) group: A bulky benzyl ether moiety that may sterically hinder interactions or contribute to receptor binding specificity .
The molecular formula is C₂₃H₂₄O₇, yielding a molecular weight of 412.43 g/mol. This complexity positions the compound within a niche class of polyfunctionalized naphthalenecarboxylic acid derivatives, often explored for their bioactive potential .
Table 1: Key Structural and Physicochemical Properties
Pharmacological Profile and Receptor Interactions
Emerging evidence from structurally analogous compounds suggests significant biological activity. For instance, ethyl ester derivatives of 2-naphthoic acid have demonstrated high-affinity antagonism at the P2Y₁₄ receptor (P2Y₁₄R), a GPCR implicated in inflammatory and immune responses .
Key Findings from Related Research:
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Receptor Affinity: A fluorescent Alexa Fluor 488 conjugate of a 2-naphthoic acid ethyl ester derivative (MRS4174) exhibited a K₁ value of 80 pM at P2Y₁₄R, highlighting the potential for ultra-high-affinity interactions in this chemical class .
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Structure-Activity Relationship (SAR): Elongation of the ester side chain and introduction of polar groups (e.g., hydroxy, methoxy) enhance receptor binding and selectivity, as evidenced by comparative studies .
Table 2: Pharmacological Data for Selected 2-Naphthoic Acid Derivatives
| Compound | K₁ (nM) | Target Receptor | Reference |
|---|---|---|---|
| PPTN (Parent Antagonist) | 0.3 | P2Y₁₄R | |
| MRS4174 (Fluorescent Probe) | 0.08 | P2Y₁₄R | |
| 2-Naphthoic Acid | N/A | N/A |
Comparative Analysis with Related Compounds
The 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy) substitution pattern distinguishes this compound from simpler 2-naphthoic acid esters. For example:
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Ethyl 1-naphthoate: Lacks hydroxyl and methoxy groups, resulting in lower polarity and reduced receptor engagement .
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PPTN (4-(4-(Piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid): Shares the 2-naphthoic acid core but incorporates trifluoromethyl and piperidine groups, enhancing metabolic stability .
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